2-Methyl-3-(4-trifluoromethylphenyl)benzoic acid
Overview
Description
2-Methyl-3-(4-trifluoromethylphenyl)benzoic acid is an organic compound with the molecular formula C15H11F3O2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(4-trifluoromethylphenyl)benzoic acid typically involves the introduction of the trifluoromethyl group into the aromatic ring. One common method is the radical trifluoromethylation of a suitable precursor. This process can be carried out using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under UV light .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the use of trifluoromethylation agents like Ruppert-Prakash reagent (CF3SiMe3) in the presence of a fluoride source. This method allows for the efficient introduction of the trifluoromethyl group under milder conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(4-trifluoromethylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or alcohols.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of primary alcohols or aldehydes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Methyl-3-(4-trifluoromethylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(4-trifluoromethylphenyl)benzoic acid is largely dependent on its chemical structure. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with biological membranes and molecular targets. This interaction can modulate various biochemical pathways, potentially leading to anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
- 4-Methyl-2-(trifluoromethyl)benzoic acid
- 3-Methyl-4-(2-trifluoromethylphenyl)benzoic acid
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
Comparison: 2-Methyl-3-(4-trifluoromethylphenyl)benzoic acid is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
2-methyl-3-[4-(trifluoromethyl)phenyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-9-12(3-2-4-13(9)14(19)20)10-5-7-11(8-6-10)15(16,17)18/h2-8H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMKCGIGKRACQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691160 | |
Record name | 2-Methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10691160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221722-09-3 | |
Record name | 2-Methyl-4′-(trifluoromethyl)[1,1′-biphenyl]-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221722-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10691160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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